

Persicarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Persicarin		
Cat. No.:	B1233487		Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Persicarin, a sulfated flavonoid found in various plant species, is emerging as a compound of significant interest in the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of **persicarin**, including its chemical properties, and delves into its biological activities with a focus on its role in oxidative stress and inflammation. Detailed experimental protocols and a summary of its known signaling pathway interactions are presented to facilitate further research and development.

Chemical and Physical Properties

Persicarin, also known as isorhamnetin 3-sulfate, is a flavonoid characterized by the presence of a sulfate group, which influences its solubility and biological activity.[1]

Property	Value	Reference
CAS Number	549-31-5	[1][2]
Molecular Formula	C16H12O10S	[3]
Molecular Weight	396.3 g/mol	[2][3]
IUPAC Name	[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate	[3]



Biological Activity and Signaling Pathways

Persicarin has demonstrated significant promise in preclinical studies, particularly in the context of diabetes-related complications. Research indicates that **persicarin** can protect against liver damage by mitigating oxidative stress and inflammation.[1][3]

The primary mechanism of action identified for **persicarin** involves the attenuation of inflammatory responses through the inhibition of the NF- κ B and AP-1 signaling pathways.[1] In a streptozotocin (STZ)-induced type 1 diabetic mouse model, administration of **persicarin** led to a significant downregulation of key inflammatory mediators.[1][3]

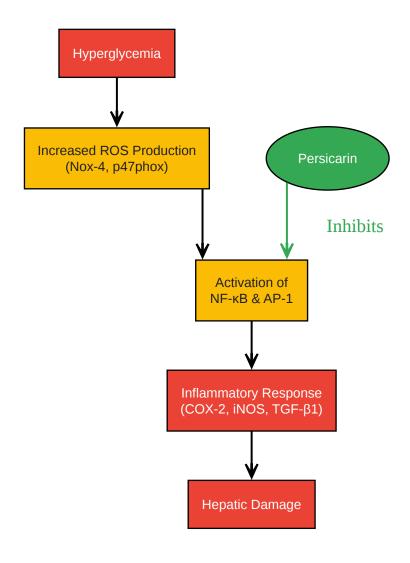
Specifically, **persicarin** treatment reduced the elevated protein expression of:

- Transcription Factors: NF-κB and AP-1[1]
- Pro-inflammatory Enzymes: COX-2 and iNOS[1]
- Pro-inflammatory Cytokine: TGF-β1[1]

This inhibition of inflammatory pathways is linked to a reduction in oxidative stress, as evidenced by the suppression of reactive oxygen species (ROS) production and NADPH oxidase subunits (Nox-4 and p47phox).[1][3]

Below is a diagram illustrating the proposed signaling pathway affected by **persicarin** in the context of hyperglycemia-induced inflammation.





Click to download full resolution via product page

Persicarin's inhibitory effect on inflammatory pathways.

Experimental Protocols

This section details the methodologies employed in key studies investigating the properties and activities of **persicarin**.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantification and purification of **persicarin** are commonly achieved using HPLC.

• Instrumentation: An Agilent 1260 infinity HPLC system or similar, equipped with a quaternary pump, degasser, auto-sampler, and a diode array detector (DAD).[4]



- Column: YMC-Pack ODS A-302 column (4.6 mm i.d. x 150 mm).[1]
- Mobile Phase: A linear gradient of acetonitrile (MeCN) in 0.1% formic acid/H₂O.[1]
- Gradient Program: The gradient starts at 10% (v/v) acetonitrile and is increased to 90% over 30 minutes, then to 100% over the next 5 minutes.[1]
- Flow Rate: 1.0 ml/min.[1]
- Column Temperature: 40°C.[1]
- Detection: UV at 280 nm.[1]
- Sample Preparation: For analysis of plant extracts, 100 mg of the extract is dissolved in 10 mL of methanol and shaken for 1 hour. The sample is then filtered through a 0.45 μm syringe filter before injection.[4]

In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Mouse Model

This protocol outlines the in vivo evaluation of **persicarin**'s effects on diabetic complications.

- Animal Model: 5-week-old male ICR mice.[1]
- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 120 mg/kg body weight, dissolved in 10 mM citrate buffer (pH 4.5).[1][3]
- Treatment Groups:
 - Normal control group (non-diabetic).
 - o Diabetic control group (treated with water).
 - Persicarin-treated groups (oral administration at 2.5 and 5 mg/kg body weight daily for 10 days).[1][3]
- Monitoring: Body weight, food intake, and water intake are monitored daily. Blood glucose levels are measured to confirm hyperglycemia.[1]



 Sample Collection: After the treatment period, mice are anesthetized, and blood and liver tissues are collected for further analysis.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
- Reagents:
 - DPPH solution (0.2% in methanol).[5]
 - Test sample dissolved in methanol at various concentrations.
 - Ascorbic acid as a positive control.[5]
- Procedure:
 - Triplicate 1 mL aliquots of the sample solutions are mixed with 1 mL of the DPPH solution.
 - The mixture is incubated in the dark at room temperature for 30 minutes.
 - The absorbance is measured at 517 nm against a methanol blank.[5]
- Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

Persicarin exhibits compelling biological activities, particularly its anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB and AP-1 signaling pathways highlights its potential as a therapeutic agent for conditions associated with inflammation and oxidative stress, such as diabetic complications. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of this



promising natural compound. Further investigation into its pharmacokinetics, safety profile, and efficacy in other disease models is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Persicarin isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro anti-inflammatory activities of Persicaria chinensis methanolic extract targeting Src/Syk/NF-kB PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persicarin isolated from Oenanthe javanica protects against diabetes-induced oxidative stress and inflammation in the liver of streptozotocin-induced type 1 diabetic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-DAD phenolics analysis, α-glucosidase, α-amylase inhibitory, molecular docking and nutritional profiles of Persicaria hydropiper L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [Persicarin: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233487#persicarin-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com